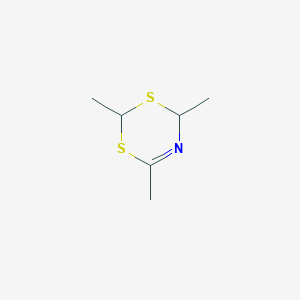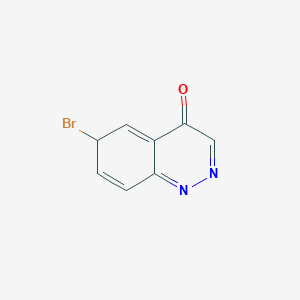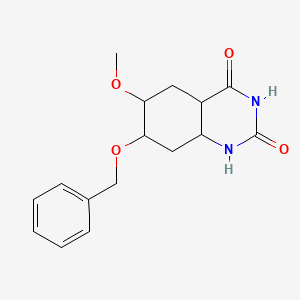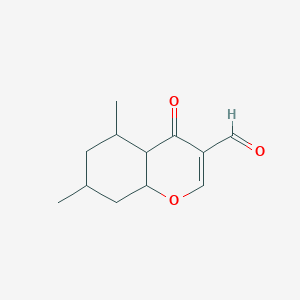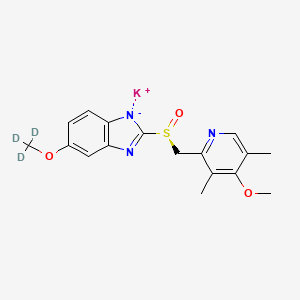
Esomeprazole-d3 (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esomeprazole-d3 (potassium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The deuterated version, Esomeprazole-d3, contains three deuterium atoms, which can enhance the compound’s stability and metabolic profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole-d3 (potassium) involves the incorporation of deuterium atoms into the esomeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Esomeprazole-d3 (potassium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Esomeprazole-d3 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Common solvents include methanol, ethanol, and acetonitrile.
Major Products
Sulfoxides: Formed through oxidation reactions.
Sulfides: Produced by reduction of the sulfoxide group.
Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Esomeprazole-d3 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of esomeprazole.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in comparison to their non-deuterated counterparts.
Industry: Applied in the pharmaceutical industry to develop more stable and effective formulations of esomeprazole.
Wirkmechanismus
This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated acid secretion . The deuterium atoms in Esomeprazole-d3 may enhance the compound’s stability and prolong its duration of action.
Vergleich Mit ähnlichen Verbindungen
Esomeprazole-d3 (potassium) can be compared to other proton pump inhibitors, such as:
Omeprazole: The racemic mixture of S- and R-enantiomers, with similar efficacy but potentially different pharmacokinetic profiles.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Pantoprazole: Known for its longer duration of action and different metabolic pathways.
Rabeprazole: Exhibits rapid onset of action and different pharmacokinetic properties.
Esomeprazole-d3 (potassium) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated proton pump inhibitors .
Eigenschaften
Molekularformel |
C17H18KN3O3S |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
potassium;2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1/i3D3; |
InChI-Schlüssel |
FOFFPEFVSRGLOZ-WSIMPSMWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C.[K+] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
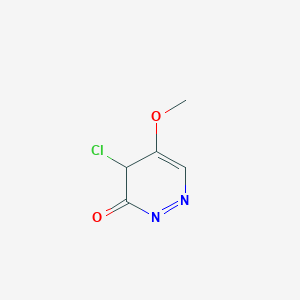
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)

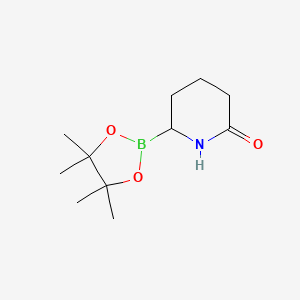

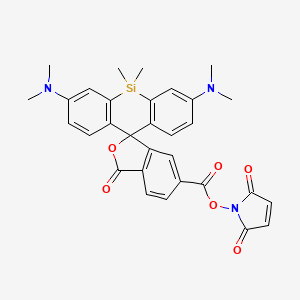
![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
